2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole typically involves the condensation of appropriate thiophene and thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Reduction of Nitro Group: 2-Methyl-4-(5-aminothiophen-2-yl)-1,3-thiazole.
Electrophilic Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The biological activity of 2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole is often attributed to its ability to interact with various molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole is unique due to its combination of a nitrothiophene and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
62672-03-1 |
---|---|
Molecular Formula |
C8H6N2O2S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H6N2O2S2/c1-5-9-6(4-13-5)7-2-3-8(14-7)10(11)12/h2-4H,1H3 |
InChI Key |
LGVRWAFJCCIQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.